molecular formula C12H15BrO3 B14038571 4-(3-Bromopropoxy)methyl benzoate

4-(3-Bromopropoxy)methyl benzoate

Cat. No.: B14038571
M. Wt: 287.15 g/mol
InChI Key: IIEPJTHWXJSVBW-UHFFFAOYSA-N
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Preparation Methods

4-(3-Bromopropoxy)methyl benzoate can be synthesized through the reaction of methyl benzoate with 3-bromopropanol[2][2]. The reaction typically involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) under reflux conditions[2][2]. The reaction proceeds as follows:

Methyl benzoate+3-bromopropanol4-(3-Bromopropoxy)methyl benzoate\text{Methyl benzoate} + \text{3-bromopropanol} \rightarrow \text{this compound} Methyl benzoate+3-bromopropanol→4-(3-Bromopropoxy)methyl benzoate

Industrial production methods for this compound are similar, often involving large-scale batch reactions with optimized conditions to maximize yield and purity[2][2].

Chemical Reactions Analysis

Comparison with Similar Compounds

4-(3-Bromopropoxy)methyl benzoate can be compared with other similar compounds such as:

    4-(3-Chloropropoxy)methyl benzoate: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and applications.

    4-(3-Fluoropropoxy)methyl benzoate: Contains a fluorine atom, which affects its chemical properties and reactivity.

    4-(3-Iodopropoxy)methyl benzoate: The iodine atom makes it more reactive in nucleophilic substitution reactions compared to the bromine derivative.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H15BrO3

Molecular Weight

287.15 g/mol

IUPAC Name

methyl 4-(3-bromopropoxymethyl)benzoate

InChI

InChI=1S/C12H15BrO3/c1-15-12(14)11-5-3-10(4-6-11)9-16-8-2-7-13/h3-6H,2,7-9H2,1H3

InChI Key

IIEPJTHWXJSVBW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COCCCBr

Origin of Product

United States

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